molecular formula C11H18N4OS B3141393 N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine CAS No. 478258-66-1

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine

Cat. No.: B3141393
CAS No.: 478258-66-1
M. Wt: 254.35 g/mol
InChI Key: ZXSXUUMZGWNWDZ-UHFFFAOYSA-N
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Description

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a morpholine ring, an ethyl group, and a methylsulfanyl group attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with morpholine under basic conditions to form 2-morpholino-4,6-dimethylpyrimidine. This intermediate is then subjected to alkylation with ethyl iodide in the presence of a base to introduce the ethyl group. Finally, the methylsulfanyl group is introduced via nucleophilic substitution using sodium methylthiolate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium methylthiolate, ethyl iodide

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted pyrimidines

Scientific Research Applications

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrimidines.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its interaction with DNA can inhibit cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylthio-4,6-dimethylpyrimidine
  • 2-ethylthio-4,6-dimethylpyrimidine
  • 2-morpholino-4,6-dimethylpyrimidine

Uniqueness

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, while the methylsulfanyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.

Properties

IUPAC Name

N-ethyl-2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-3-12-9-8-10(14-11(13-9)17-2)15-4-6-16-7-5-15/h8H,3-7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXUUMZGWNWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)SC)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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